(2-Methylpropyl)(propan-2-yl)amine hydrochloride (2-Methylpropyl)(propan-2-yl)amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 98630-32-1
VCID: VC4325307
InChI: InChI=1S/C7H17N.ClH/c1-6(2)5-8-7(3)4;/h6-8H,5H2,1-4H3;1H
SMILES: CC(C)CNC(C)C.Cl
Molecular Formula: C7H18ClN
Molecular Weight: 151.68

(2-Methylpropyl)(propan-2-yl)amine hydrochloride

CAS No.: 98630-32-1

Cat. No.: VC4325307

Molecular Formula: C7H18ClN

Molecular Weight: 151.68

* For research use only. Not for human or veterinary use.

(2-Methylpropyl)(propan-2-yl)amine hydrochloride - 98630-32-1

Specification

CAS No. 98630-32-1
Molecular Formula C7H18ClN
Molecular Weight 151.68
IUPAC Name 2-methyl-N-propan-2-ylpropan-1-amine;hydrochloride
Standard InChI InChI=1S/C7H17N.ClH/c1-6(2)5-8-7(3)4;/h6-8H,5H2,1-4H3;1H
Standard InChI Key MQBUMZZSHWKKJZ-UHFFFAOYSA-N
SMILES CC(C)CNC(C)C.Cl

Introduction

Chemical Identity and Structural Characteristics

(2-Methylpropyl)(propan-2-yl)amine hydrochloride, also known as N-isobutyl-N-isopropylamine hydrochloride, is the hydrochloride salt of the corresponding secondary amine. Its molecular structure features an isopropyl group (propan-2-yl) and an isobutyl group (2-methylpropyl) bonded to a central nitrogen atom, with a chloride counterion stabilizing the protonated amine (Figure 1) .

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₇H₁₈ClN
Molecular Weight151.67 g/mol
CAS Registry39099-24-6 (free base)

The free base (N-isobutyl-N-isopropylamine) has a molecular weight of 115.21 g/mol , while the hydrochloride form adds 36.46 g/mol from the HCl component.

Structural Analysis

The compound’s amine nitrogen adopts a trigonal pyramidal geometry, with bond angles approximating 107° . The isopropyl and isobutyl substituents create steric hindrance, influencing reactivity and solubility. The hydrochloride salt enhances stability and water solubility compared to the free base .

Synthesis and Production Methods

Laboratory Synthesis

The free base is typically synthesized via alkylation of isopropylamine with isobutyl bromide under basic conditions :

Isopropylamine+Isobutyl bromideNaOHN-isobutyl-N-isopropylamine+NaBr\text{Isopropylamine} + \text{Isobutyl bromide} \xrightarrow{\text{NaOH}} \text{N-isobutyl-N-isopropylamine} + \text{NaBr}

Subsequent treatment with hydrochloric acid yields the hydrochloride salt :

N-isobutyl-N-isopropylamine+HCl(2-Methylpropyl)(propan-2-yl)amine hydrochloride\text{N-isobutyl-N-isopropylamine} + \text{HCl} \rightarrow \text{(2-Methylpropyl)(propan-2-yl)amine hydrochloride}

Industrial-Scale Production

Industrial methods employ continuous flow reactors to optimize yield and purity. Key parameters include:

  • Temperature: 50–80°C

  • Pressure: 1–3 atm

  • Catalyst: Triethylamine (0.5–1.0 mol%)

Physical and Chemical Properties

Physicochemical Data

PropertyValueSource
Melting Point160–165°CEstimated
Density0.9–1.1 g/cm³Estimated
Solubility (H₂O)>100 mg/mL (20°C)

The hydrochloride salt is hygroscopic, requiring storage in airtight containers under inert gas .

Spectroscopic Characteristics

  • IR Spectroscopy: N–H stretch at 3200–2800 cm⁻¹; C–N stretch at 1250–1020 cm⁻¹ .

  • ¹H NMR (D₂O): δ 1.0–1.2 (m, 12H, CH₃), 2.4–2.6 (m, 2H, CH₂), 3.1–3.3 (m, 1H, CH) .

Chemical Reactivity and Applications

Reactivity Profile

As a secondary amine hydrochloride, the compound participates in:

  • Alkylation: Reacts with alkyl halides to form quaternary ammonium salts .

  • Acylation: Forms amides with acyl chlorides (e.g., acetyl chloride).

  • Salt Metathesis: Exchanges chloride for other anions (e.g., sulfate) in polar solvents .

Industrial and Research Applications

ApplicationDescriptionSource
Pharmaceutical IntermediatePrecursor for antihistamines and local anesthetics
CatalysisLigand in transition-metal complexes
Surfactant SynthesisQuaternary ammonium compounds for detergents

Comparative Analysis with Related Amines

N-Isopropylbenzylamine Hydrochloride

While structurally distinct, N-isopropylbenzylamine shares similar synthetic routes (e.g., reductive amination) . Key differences include:

  • Higher lipophilicity (logP 2.1 vs. 1.5 for (2-Methylpropyl)(propan-2-yl)amine hydrochloride)

  • Applications in illicit drug synthesis

Future Research Directions

  • Biological Activity Screening: Evaluate antimicrobial or anticancer potential.

  • Green Synthesis: Develop solvent-free methods using microwave irradiation .

  • Polymer Chemistry: Explore use in pH-responsive hydrogels .

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